Antiproliferative Activity in Ovarian and Colon Cancer Cells: 4-Methylphenyl vs. Unsubstituted Phenyl
In a head-to-head evaluation within a single study, 1-(4-methylphenyl)-indole derivatives (compounds 4o and 4p) inhibited proliferation of SK-OV-3 (ovarian adenocarcinoma) and HT-29 (colon carcinoma) cells by 70–77% at a screening concentration of 50 μM [1]. In contrast, the unsubstituted N-phenyl analog (compound 4d) did not achieve this level of antiproliferative activity in the same assay panel but instead exhibited measurable c-Src kinase inhibition (IC₅₀ = 50.6 μM) [1]. This divergent activity profile demonstrates that the 4-methyl substituent redirects the biological outcome from kinase inhibition toward cell proliferation suppression.
| Evidence Dimension | Cell proliferation inhibition (% inhibition at 50 µM) |
|---|---|
| Target Compound Data | 70–77% inhibition of SK-OV-3 and HT-29 cell proliferation at 50 µM (4-methylphenyl derivatives 4o and 4p) |
| Comparator Or Baseline | Unsubstituted N-phenyl analog (4d): no comparable antiproliferative activity reported; instead c-Src kinase IC₅₀ = 50.6 µM |
| Quantified Difference | Qualitative divergence: 4-methylphenyl → antiproliferative-dominant; N-phenyl → Src kinase inhibition-dominant |
| Conditions | Human ovarian adenocarcinoma SK-OV-3 and human colon carcinoma HT-29 cell lines; 50 µM compound concentration; c-Src kinase inhibition assay (IC₅₀) |
Why This Matters
This directly informs selection: if the research objective is antiproliferative screening in ovarian or colon cancer models, the 4-methylphenyl analog is demonstrably superior to the unsubstituted phenyl analog based on within-study comparative data.
- [1] Rao, V. K., Chhikara, B. S., Shirazi, A. N., Tiwari, R., Parang, K., & Kumar, A. (2011). 3-Substituted indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 21(12), 3511–3514. View Source
